![molecular formula C9H5ClN2O3 B3165661 6-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid CAS No. 90272-08-5](/img/structure/B3165661.png)
6-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
Overview
Description
“6-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid” is a chemical compound with the empirical formula C10H6ClNO3 . It is a unique chemical that is part of a collection of unique chemicals provided to early discovery researchers .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a green and efficient synthetic methodology has been developed for the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives . This methodology provides a robust pathway for the convenient synthesis of N-1 substituted 4-Quinolone-3-Carboxamides .Scientific Research Applications
Chemical Synthesis and Modifications
6-Chloro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid serves as a key intermediate in the synthesis of a broad range of chemically and pharmacologically significant compounds. A notable application includes its use in the solid-phase synthesis of 6-acylamino-1-alkyl/aryl-4-oxo-1,4-dihydrocinnoline-3-carboxamides, derived from its nitro precursor. This process involves amide formation, N-alkylation, and the reduction of the nitro group to conclude synthesis, highlighting its versatility in organic synthesis (Sereni, Tato, Sola, & Brill, 2004).
Physicochemical Properties
The physicochemical properties, specifically lipophilicity and pKa, of derivatives of this compound and its isosteric analogues, have been extensively studied to understand their antibacterial activity. These studies are crucial for the development of new antibacterial agents, as the partition coefficient and dissociation constant significantly influence a compound's pharmacokinetic profile and, consequently, its efficacy and safety (Lewgowd et al., 2007).
Antibacterial Activity and Structural Analysis
Derivatives of this compound have been synthesized and evaluated for their antibacterial properties. Structural modifications, such as substitutions at various positions on the cinnoline ring, have shown to impact the antibacterial activity significantly. These studies have led to the identification of potent antibacterial agents, including enoxacin, which exhibits broad and potent in vitro antibacterial activity. The structure-activity relationship (SAR) analysis of these compounds provides valuable insights into the design of new antibiotics (Matsumoto et al., 1984).
Anticancer Activity
Further research into the applications of this compound derivatives has extended into the field of anticancer drug development. The design and synthesis of novel compounds bearing the 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety have led to the discovery of potent c-Met kinase inhibitors. These compounds exhibit moderate to excellent antiproliferative activity against various cancer cell lines, highlighting their potential as multitargeted receptor tyrosine kinase inhibitors for cancer therapy (Li et al., 2013).
Electrochemical and Structural Studies
Electrochemical studies of compounds derived from this compound and their synthetic precursors have provided insights into their reduction mechanisms and acid-base equilibria. These studies are essential for understanding the chemical behavior of these compounds and for optimizing their synthesis and applications in various pharmaceutical contexts (Srinivasu et al., 1999).
Mechanism of Action
Target of Action
Similar compounds, such as 4-quinolone-3-carboxamides, have been reported to harbor vast therapeutic potential .
Mode of Action
It is known that similar compounds interact with their targets to induce a range of biological effects .
Biochemical Pathways
Similar compounds have been shown to influence a variety of pathways, leading to their therapeutic potential .
Result of Action
Similar compounds have been reported to have a range of effects, including anti-tubercular, anti-proliferative, tyrosine kinase inhibition, and anti-inflammatory potential .
properties
IUPAC Name |
6-chloro-4-oxo-1H-cinnoline-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O3/c10-4-1-2-6-5(3-4)8(13)7(9(14)15)12-11-6/h1-3H,(H,11,13)(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWAGKDOSGSJMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C(=NN2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.